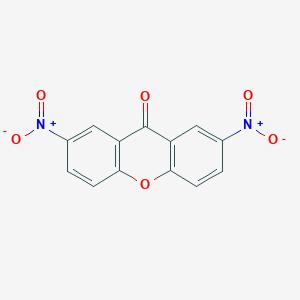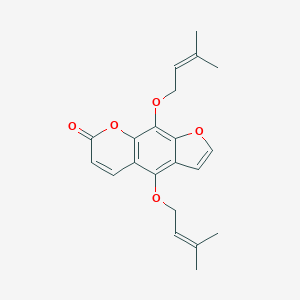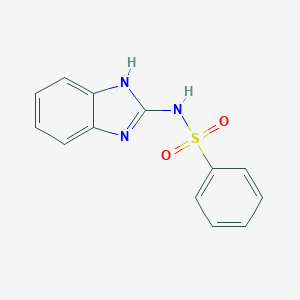
4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol” is a compound that contains a triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms . The compound also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of amino-pyrazoles as synthetic building blocks . These are versatile reagents that can be used to construct diverse heterocyclic or fused heterocyclic scaffolds . Another study presents a comprehensive exploration of the structure–reactivity relationship of a similar compound . The synthesis involved an in-depth investigation into the solid-state crystal structure of the organic compound .Molecular Structure Analysis
The molecular structure of “4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis . This approach can visualize and quantify intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .Chemical Reactions Analysis
The chemical reactions of “4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using various methods. For example, the Conceptual DFT (CDFT) can be applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using various methods. For example, the aromatic character and π–π stacking ability can be evaluated with the help of LOLIPOP and ring aromaticity measures .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
The triazole derivatives have been recognized for their potent antileishmanial and antimalarial activities. These compounds, including variations of the 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their efficacy against diseases like leishmaniasis and malaria. For instance, certain derivatives have shown significant activity against Leishmania aethiopica and Plasmodium berghei , with one compound exhibiting an inhibitory concentration (IC50) value that was substantially more effective than standard drugs .
Antibacterial Properties
Triazole compounds are also known for their antibacterial properties. The structural analogs of 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and tested for their potential as antibacterial agents. These compounds have shown promising results in inhibiting bacterial growth, which could be beneficial for developing new antibiotics .
Antioxidant Activity
Thiazole and triazole derivatives have demonstrated significant antioxidant activities. They have the ability to inhibit radical formation, which is crucial in protecting cells from oxidative stress. This property is particularly important in the development of treatments for diseases caused by oxidative damage .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives and 2-aminothiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
4-amino-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKRMPFVBCPVRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354242 |
Source


|
| Record name | 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
61055-40-1 |
Source


|
| Record name | 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)







![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)



![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)
